(S)-3-(4-Chlorobenzyl)piperazin-2-one
Description
Contextualization of Piperazine (B1678402) Derivatives in Contemporary Chemical Research
The piperazine moiety, a six-membered ring containing two nitrogen atoms at opposite positions, is a vital organic scaffold in contemporary chemical research, particularly in medicinal chemistry. ijrrjournal.com Piperazine and its derivatives are a broad class of chemical compounds with a wide array of pharmacological properties. ijrrjournal.com The versatility of the piperazine ring allows for substitutions at its nitrogen atoms, leading to a diverse range of molecules with distinct biological activities. researchgate.net
This structural motif is found in numerous well-known drugs, demonstrating its importance as a pharmacophore. ijrrjournal.com For instance, piperazine derivatives have been successfully developed as antipsychotic, antidepressant, and anxiolytic agents. researchgate.netnih.gov The pharmacological effects of these compounds often stem from their interaction with central nervous system receptors, particularly those involved in monoamine pathways. researchgate.netnih.gov For example, trazodone, a phenylpiperazine compound, is used to treat major depressive disorder and anxiety. wikipedia.org The ability of the piperazine nucleus to influence the biological activity of parent compounds through the formation of ionic and hydrogen bonds makes it a highly valuable component in drug design.
Furthermore, piperazine derivatives are not limited to neuropharmacology. Research has explored their potential in antimicrobial, anti-inflammatory, and anticancer therapies. ontosight.aiontosight.ai Compounds like 1-(4-chlorobenzyl)piperazine (B1201428) serve as key intermediates in the synthesis of various pharmaceuticals, including the antihistamine cetirizine. ontosight.ai The strategic incorporation of the piperazine ring can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, making it a focal point of structure-activity relationship (SAR) studies. The slight modification in the substitution pattern on the piperazine ring can lead to distinguishable differences in pharmacological activities, highlighting the nuanced yet profound impact of this heterocycle. ijrrjournal.com
Strategic Importance of Chiral Compounds in Advanced Synthetic Methodologies and Chemical Biology
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry and biology. arborpharmchem.comevitachem.com Chiral compounds, or enantiomers, often exhibit identical physical and chemical properties in an achiral environment but can have vastly different biological activities. wikipedia.orgpressbooks.pub This is because biological systems, including enzymes and receptors, are themselves chiral and can differentiate between the enantiomers of a chiral compound. pressbooks.pubutexas.edu
The strategic importance of chirality is particularly pronounced in the pharmaceutical industry, where more than half of all drugs in use are chiral compounds. nih.gov The different enantiomers of a chiral drug can have distinct pharmacological, toxicological, and pharmacokinetic profiles. nih.gov In some cases, one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects. For example, the (S)-(+)-enantiomer of citalopram (B1669093) is over 100 times more potent as a selective serotonin (B10506) reuptake inhibitor than its (R)-(-)-enantiomer. nih.gov This underscores the critical need for enantiomerically pure compounds in medicine.
The demand for single-enantiomer drugs has driven the development of advanced synthetic methodologies collectively known as asymmetric or chiral synthesis. evitachem.comchiralpedia.com These techniques aim to produce a single enantiomer of a chiral molecule selectively. chiralpedia.com Methods such as catalytic asymmetric synthesis, chiral pool synthesis, and the use of chiral auxiliaries have become indispensable tools for organic chemists. evitachem.com The ability to control the three-dimensional arrangement of atoms in a molecule is crucial for creating effective and safe medicines and for probing complex biological processes in chemical biology. chiroblock.com The study of chiral molecules like (S)-3-(4-Chlorobenzyl)piperazin-2-one provides valuable insights into molecular recognition and interaction with biological targets, furthering our understanding of the intricate relationship between molecular structure and biological function.
Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-[(4-chlorophenyl)methyl]piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c12-9-3-1-8(2-4-9)7-10-11(15)14-6-5-13-10/h1-4,10,13H,5-7H2,(H,14,15)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKVGBBTWCXFET-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC(=O)[C@@H](N1)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401229463 | |
| Record name | 2-Piperazinone, 3-[(4-chlorophenyl)methyl]-, (3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401229463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240590-34-4 | |
| Record name | 2-Piperazinone, 3-[(4-chlorophenyl)methyl]-, (3S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1240590-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Piperazinone, 3-[(4-chlorophenyl)methyl]-, (3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401229463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for S 3 4 Chlorobenzyl Piperazin 2 One
Asymmetric Synthesis Approaches
Asymmetric synthesis is crucial for producing single-enantiomer drugs, as different enantiomers can have varied pharmacological activities. rsc.org For chiral piperazin-2-ones, key strategies include leveraging the inherent chirality of natural molecules, employing chiral catalysts, and using chiral auxiliaries to direct stereochemistry.
Chiral Pool Strategies Leveraging Natural Amino Acids
The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials to impart chirality to the target molecule. mdpi.com α-Amino acids are particularly valuable in this regard due to their structural diversity and orthogonal functional groups (amino and carboxylic acid). researchgate.net The synthesis of chiral piperazin-2-ones often begins with amino acid derivatives, establishing the desired stereocenter at the C3 position from the outset. dicp.ac.cnmdpi.com
The general strategy involves using a protected α-amino acid, corresponding to the desired side chain, which is then elaborated into the piperazinone ring. For the synthesis of (S)-3-(4-Chlorobenzyl)piperazin-2-one, the logical starting material would be (S)-4-chlorophenylalanine. The synthesis can proceed through the formation of a diamine intermediate derived from the amino acid, followed by cyclization. For instance, a protected amino acid can be coupled with an aminoethanol derivative, followed by a series of transformations including cyclization to form the piperazin-2-one (B30754) ring. The inherent chirality of the starting amino acid directly translates to the stereochemistry of the final product.
Table 1: Examples of Chiral Pool Precursors for Piperazinone Synthesis
| Chiral Starting Material | Potential Piperazin-2-one Product | Key Synthetic Transformation |
|---|---|---|
| (S)-Alanine | (S)-3-Methylpiperazin-2-one | Reductive amination followed by cyclization |
| (S)-Phenylalanine | (S)-3-Benzylpiperazin-2-one | N-alkylation with a haloethylamine derivative and subsequent lactamization |
Catalytic Asymmetric Transformations for Enantioselective Synthesis
Catalytic asymmetric synthesis offers a more efficient and atom-economical alternative to chiral pool methods. These approaches construct the chiral center during the reaction sequence using a substoichiometric amount of a chiral catalyst. Several catalytic methods have been successfully applied to the synthesis of chiral piperazin-2-ones.
Asymmetric Hydrogenation: The iridium- or palladium-catalyzed asymmetric hydrogenation of unsaturated piperazin-2-one precursors, such as pyrazin-2-ols, is a powerful strategy. dicp.ac.cnacs.org This method can produce chiral piperazin-2-ones with excellent enantioselectivities. dicp.ac.cn For example, various 5,6-disubstituted pyrazin-2-ols can be smoothly converted into piperazin-2-ones in high yields and with enantiomeric excesses (ee) ranging from 84–90%. dicp.ac.cn
Asymmetric Allylic Alkylation: Stoltz and co-workers developed a palladium-catalyzed asymmetric decarboxylative allylic alkylation of differentially N-protected piperazin-2-ones. caltech.edunih.gov This method allows for the synthesis of highly enantioenriched α-tertiary piperazin-2-ones, which can be subsequently converted to the corresponding piperazines. caltech.edu The reaction typically employs a palladium catalyst with a chiral phosphinooxazoline (PHOX) ligand. nih.gov
One-Pot Catalytic Sequences: A one-pot approach combining a Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization (DROC) has been developed to produce 3-aryl piperazin-2-ones. acs.org This sequence starts from commercially available aldehydes and uses a quinine-derived urea catalyst for the stereoselective steps, achieving high yields and excellent enantioselectivity (up to 99% ee). acs.org
Table 2: Catalytic Asymmetric Synthesis of 3-Aryl Piperazin-2-one Precursors
| Catalyst/Ligand | Reaction Type | Substrate Example | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Pd(OCOCF3)2 / (R)-TolBINAP | Asymmetric Hydrogenation | 5-Phenyl-6-methylpyrazin-2-ol | High | 90% |
| [Pd2(pmdba)3] / (S)-(CF3)3-t-BuPHOX | Allylic Alkylation | N-protected piperazin-2-one ester | 77% | 96% |
Diastereoselective Synthesis through Auxiliary Control
This strategy involves attaching a chiral auxiliary to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed. The synthesis of (R)-(+)-2-methylpiperazine has been reported using (R)-phenylglycinol as a chiral auxiliary. nih.gov A similar approach can be envisioned for this compound, where an appropriate achiral precursor is coupled to a chiral auxiliary. The auxiliary would control the stereoselective formation of the C3 stereocenter during a key bond-forming step, such as alkylation or a cyclization reaction. Following the diastereoselective reaction, the auxiliary is cleaved to yield the enantiomerically enriched product.
Precursor-Based Cyclization and Derivatization Routes
These methods focus on constructing the piperazin-2-one ring from linear or partially cyclic precursors. The key step is the final ring-closing reaction, which forms the heterocyclic core.
N-Acylation and Subsequent Cyclization of Piperazine (B1678402) Scaffolds
This approach involves the modification of a pre-existing piperazine or ethylenediamine (B42938) derivative. A one-pot, tandem reductive amination-transamidation-cyclization reaction has been shown to produce substituted piperazin-2-ones in good yields. nih.gov The process typically involves the reaction of an amino acid methyl ester with a transferable acyl group. nih.gov Another route involves the acylation of a suitably substituted ethylenediamine with a haloacetyl halide. The resulting intermediate can then undergo intramolecular nucleophilic substitution (cyclization) to form the piperazin-2-one ring. The substituent at the 3-position is introduced either as part of the ethylenediamine precursor or via subsequent functionalization.
Multicomponent Reactions for Piperazin-2-one Core Formation
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product that contains portions of all starting materials. researchgate.net The Ugi four-component reaction (Ugi-4CR) is a prominent example that has been adapted for the synthesis of heterocyclic scaffolds. researchgate.net A strategy for assembling pyrazin-2(1H)-ones involves an Ugi reaction followed by an acid-mediated deprotection and cyclization sequence. researchgate.net This approach offers significant potential for creating diverse libraries of piperazin-2-ones by varying the four starting components: an isocyanide, an aldehyde, an amine (such as a masked amino aldehyde), and a carboxylic acid. researchgate.net For the target compound, (S)-N-Boc-4-chlorophenylglycine could serve as the carboxylic acid component, embedding the required stereocenter and side chain into the final structure.
Strategies Involving Alpha-Amino Acids as Chiral Precursors
The synthesis of enantiomerically pure this compound frequently relies on the use of chiral precursors to establish the required stereochemistry. Alpha-amino acids, being readily available in high optical purity, serve as excellent starting materials for this purpose. A primary strategy involves utilizing (S)-4-chlorophenylalanine, which already possesses the desired (S)-configuration and the 4-chlorobenzyl side chain.
A common synthetic route involves the N-alkylation of an (S)-4-chlorophenylalanine derivative, followed by cyclization to form the piperazin-2-one ring. For instance, (S)-phenylalanine can be converted to a key diamine intermediate which then undergoes annulation to yield the desired 3-substituted piperazine-2-acetic acid esters. nih.gov One patented method describes the reductive amination of a protected aminoacetaldehyde with an amino acid ester to form a chiral diamine derivative, which is then deprotected and cyclized. google.com This approach allows for the synthesis of either the (S) or (R) configuration depending on the choice of the L- or D-amino acid ester. google.com
Another approach involves the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, providing a pathway to chiral disubstituted piperazin-2-ones with high diastereoselectivities and enantioselectivities. dicp.ac.cn While not directly starting from an alpha-amino acid in its final form, the precursors can be derived from them. The use of chiral auxiliaries derived from amino acids has also been explored to promote dynamic resolutions or alkylations for the synthesis of chiral piperazin-2-ones. dicp.ac.cn
Synthetic Optimization and Green Chemistry Principles in Production
The large-scale production of this compound necessitates a focus on synthetic optimization and the incorporation of green chemistry principles to ensure an efficient, cost-effective, and environmentally sustainable process.
Process intensification aims to develop more efficient and safer manufacturing processes. cetjournal.it For the synthesis of this compound, this can involve shifting from traditional batch processes to continuous flow systems. Continuous processing can lead to improved safety, reduced waste, and higher yields. nih.gov One-pot synthesis and multicomponent reactions are other strategies that enhance atom economy and reduce waste by minimizing intermediate isolation and purification steps. nih.gov
Yield enhancement can be achieved through careful optimization of reaction conditions such as temperature, pressure, and catalyst loading. For instance, in the synthesis of related piperazine compounds, the choice of catalyst and reaction conditions has been shown to significantly impact the yield. organic-chemistry.org The use of microwave-assisted synthesis has also been demonstrated to accelerate reactions and improve yields in the preparation of piperazine derivatives. nih.gov
| Strategy | Description | Potential Benefits |
| Continuous Flow Chemistry | Reactions are performed in a continuous stream rather than in batches. | Improved safety, reduced waste, higher yields. nih.gov |
| One-Pot Synthesis | Multiple reaction steps are performed in a single reactor without isolating intermediates. | Increased atom economy, reduced waste and processing time. nih.gov |
| Microwave-Assisted Synthesis | The use of microwave radiation to heat reactions. | Accelerated reaction times and improved yields. nih.gov |
Maintaining the stereochemical integrity of this compound throughout a large-scale synthesis is critical. While starting with an enantiomerically pure alpha-amino acid is a significant advantage, racemization can occur during subsequent synthetic steps. nih.gov
The conditions of the cyclization reaction to form the piperazin-2-one ring are particularly important. The choice of base, solvent, and temperature can influence the degree of racemization. Careful control of these parameters is essential to preserve the enantiomeric excess of the product.
Analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) are crucial for monitoring the stereochemical purity at various stages of the synthesis. In-process controls can help identify any loss of optical purity, allowing for adjustments to the reaction conditions. If necessary, final purification steps like preparative chiral chromatography or crystallization-induced dynamic resolution can be employed to enhance the enantiomeric purity of the final product. dicp.ac.cn
| Stage | Control Measure | Analytical Method |
| Cyclization | Optimization of base, solvent, and temperature. | Chiral HPLC |
| Intermediate Steps | Careful selection of reagents and conditions. | Chiral HPLC |
| Final Product | Preparative chiral chromatography or crystallization. | Chiral HPLC |
The principles of green chemistry are increasingly being applied to pharmaceutical manufacturing to minimize environmental impact. nih.gov A key aspect of this is the use of sustainable solvents. Traditional solvents are often replaced with greener alternatives that are less toxic and have a lower environmental footprint. royalsocietypublishing.org For example, supercritical carbon dioxide has been explored as a green solvent for processes involving piperazine derivatives. researchgate.net The use of water as a solvent is also highly desirable where feasible. royalsocietypublishing.org
Catalysis plays a vital role in green chemistry by enabling more efficient and selective reactions. nih.gov The development of catalytic methods for the synthesis of piperazin-2-ones can reduce the need for stoichiometric reagents, leading to less waste. Palladium-catalyzed reactions have been effectively used in the synthesis of substituted piperazines. organic-chemistry.orgacs.orgnih.gov Biocatalysis, using enzymes to perform chemical transformations, offers a highly sustainable approach. For instance, biocatalytic transamination has been used for the synthesis of optically active piperazinones in an aqueous medium under mild conditions. researchgate.net
| Green Chemistry Approach | Application in Synthesis |
| Sustainable Solvents | Utilizing solvents like water or supercritical CO2 to reduce environmental impact. royalsocietypublishing.orgresearchgate.net |
| Homogeneous/Heterogeneous Catalysis | Employing catalysts, such as palladium-based systems, to improve reaction efficiency and selectivity. organic-chemistry.orgacs.orgnih.gov |
| Biocatalysis | Using enzymes to perform specific reactions under mild and environmentally friendly conditions. researchgate.net |
Elucidation of Reaction Mechanisms and Transformational Chemistry of S 3 4 Chlorobenzyl Piperazin 2 One
Mechanistic Investigations of Substitution Reactions at the Piperazin-2-one (B30754) Ring
Substitution reactions on the piperazin-2-one ring of (S)-3-(4-Chlorobenzyl)piperazin-2-one primarily involve the nitrogen atoms, as the carbon atoms of the saturated ring are generally unreactive towards typical substitution pathways unless activated. The two nitrogen atoms, N1 (amide) and N4 (amine), exhibit distinct nucleophilicity.
The secondary amine at the N4 position is significantly more nucleophilic than the N1 amide nitrogen, whose lone pair is delocalized into the adjacent carbonyl group. Consequently, N4 is the primary site for reactions with electrophiles. Nucleophilic substitution reactions, such as alkylation and acylation, preferentially occur at this position. For instance, the reaction with various benzoyl chlorides in the presence of a base like triethylamine (B128534) proceeds smoothly at the N4 position to yield the corresponding N-benzoyl derivatives. mdpi.com Similarly, alkylation with alkyl halides is a common transformation. nih.gov
Substitution at the N1 position is more challenging and typically requires prior functionalization of the N4 nitrogen to prevent competitive reaction. This can be achieved by introducing a protecting group at N4. Once N4 is protected, the N1 amide proton can be removed by a strong base to generate an amidate anion, which can then react with a suitable electrophile.
Direct substitution on the ring's carbon atoms is less common. However, functionalization adjacent to the carbonyl group (at C-3) or the amine (at C-5) can be achieved under specific conditions, often involving radical mechanisms or the use of powerful organometallic reagents, though these are less explored for this specific scaffold.
Electrophilic and Nucleophilic Reactivity of the Chlorobenzyl Moiety
The chlorobenzyl group attached at the C-3 position presents its own set of reactive possibilities.
Electrophilic Aromatic Substitution: The benzene (B151609) ring is susceptible to electrophilic aromatic substitution. The chlorine atom is an ortho-, para-directing group, although it is deactivating due to its inductive electron-withdrawing effect. The benzylpiperazinone portion of the molecule also influences the directing effects. Friedel-Crafts acylation and alkylation are plausible reactions, with substitution expected to occur at the positions ortho or para to the chlorine atom (C-2' or C-4' relative to the CH2 group). rsc.orgelte.hu The regioselectivity can be influenced by the choice of Lewis acid and reaction conditions. rsc.org
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom on the aromatic ring is generally unreactive towards nucleophilic substitution under standard conditions. SNAr reactions typically require strong activation by potent electron-withdrawing groups positioned ortho or para to the leaving group. nih.gov In the case of the 4-chlorobenzyl moiety, the absence of such activating groups makes direct displacement of the chloride ion by a nucleophile a difficult transformation. However, under forcing conditions or with specialized catalytic systems (e.g., palladium-catalyzed Buchwald-Hartwig amination), this transformation may be achievable.
Functional Group Interconversions on the Piperazin-2-one Scaffold
The diverse functional groups within this compound allow for a wide range of chemical transformations.
The amide group is a key functional handle for modifications.
Amide Nitrogen (N1): As mentioned, derivatization at N1 typically follows the protection of the more reactive N4 amine. Once protected, N-alkylation or N-acylation can be performed. These modifications can significantly alter the molecule's conformational properties and biological activity.
Carbonyl Carbon (C2): The amide carbonyl is less electrophilic than a ketone carbonyl but can still undergo specific reactions.
Reduction: A common and significant transformation is the complete reduction of the amide carbonyl to a methylene (B1212753) group (CH₂). Reagents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) can reduce the lactam to the corresponding piperazine (B1678402). dicp.ac.cnresearchgate.net This conversion transforms the piperazin-2-one core into a piperazine ring, a fundamentally different and medicinally important scaffold. nih.gov
Addition of Organometallics: While challenging, strong organometallic reagents like Grignard or organolithium reagents can add to the carbonyl, although this often leads to ring-opening or other complex rearrangements.
Regioselectivity is a critical consideration when functionalizing the two distinct nitrogen atoms of the piperazin-2-one ring.
N4-Selectivity: Due to the higher nucleophilicity of the secondary amine, reactions with one equivalent of an alkylating or acylating agent under standard basic conditions will almost exclusively yield the N4-substituted product. This inherent selectivity is widely exploited in the synthesis of piperazine-containing drug candidates. nih.gov
N1-Selectivity: To achieve substitution at the N1 position, a protection-deprotection strategy is typically employed. The N4 position can be protected with a group like tert-butyloxycarbonyl (Boc) or benzyl (B1604629) (Bn). Following N4-protection, the N1-amide can be deprotonated with a strong base (e.g., NaH) and subsequently reacted with an electrophile. Final removal of the N4-protecting group yields the N1-substituted piperazinone.
N1,N4-Disubstitution: Stepwise functionalization, starting with the more reactive N4 position followed by reaction at N1, allows for the synthesis of fully substituted piperazin-2-one derivatives.
The table below summarizes typical conditions for regioselective functionalization.
| Target Position | Reaction Type | Reagents and Conditions | Product Type |
| N4 | Acylation | RCOCl, Et₃N, CH₂Cl₂ | N4-Acyl-piperazin-2-one |
| N4 | Alkylation | R-Br, K₂CO₃, CH₃CN | N4-Alkyl-piperazin-2-one |
| N1 | Alkylation | 1. N4-protection (e.g., Boc₂O) 2. NaH, DMF 3. R-I 4. N4-deprotection (e.g., TFA) | N1-Alkyl-piperazin-2-one |
| C2 (Carbonyl) | Reduction | LiAlH₄, THF, reflux | Piperazine |
The piperazin-2-one ring can be subject to rearrangements or ring-opening reactions, leading to different heterocyclic systems or acyclic products. While the synthesis of piperazines often involves rearrangement reactions like the Curtius or Schmidt rearrangements, applying these to an existing piperazin-2-one ring is less common. tandfonline.combenthamdirect.com More relevant are reactions that involve ring cleavage. For example, hydrolysis of the amide bond under strong acidic or basic conditions can lead to the ring-opened ethylenediamine (B42938) derivative. This pathway can be relevant as a degradation route or as a synthetic step to access acyclic diamine structures.
Design and Synthesis of Analogues and Derivatives of S 3 4 Chlorobenzyl Piperazin 2 One
Systematic Design Strategies for Structure-Activity Relationship (SAR) Studies
The cornerstone of optimizing a lead compound like (S)-3-(4-Chlorobenzyl)piperazin-2-one lies in a systematic approach to understanding how structural modifications influence its biological activity. Structure-Activity Relationship (SAR) studies are fundamental to this process, guiding the rational design of more potent and selective analogues.
Key areas of the molecule are typically targeted for modification in a methodical manner:
N-Substitution: The two nitrogen atoms of the piperazine-2-one ring (N1 and N4) are primary targets for derivatization. Introducing a variety of substituents allows for the exploration of steric and electronic effects on activity. This can range from simple alkyl and aryl groups to more complex heterocyclic moieties.
Piperazin-2-one (B30754) Ring Modification: Alterations to the core heterocyclic ring itself, such as substitution at the C5 or C6 positions, can provide insights into the spatial requirements of the binding pocket.
Chlorobenzyl Moiety Modification: The 4-chlorobenzyl group is a critical pharmacophoric element. Systematic replacement of the chlorine atom with other halogens (F, Br, I) or electron-donating/withdrawing groups can probe the electronic requirements for optimal interaction with the biological target. Furthermore, altering the position of the substituent on the phenyl ring (ortho, meta) or replacing the phenyl ring altogether with other aromatic or heteroaromatic systems is a common strategy.
These systematic modifications, often guided by computational modeling and previously established SAR trends for similar scaffolds, allow for the construction of a comprehensive picture of the structural requirements for biological activity.
Synthesis of N-Substituted and Ring-Modified Piperazin-2-one Analogues
The synthesis of analogues of this compound primarily focuses on the functionalization of the piperazine (B1678402) nitrogens and modification of the heterocyclic core.
N-Substitution: The secondary amine at the N4 position is readily amenable to a wide range of chemical transformations. Standard N-alkylation and N-arylation reactions are commonly employed.
N-Alkylation: This can be achieved by reacting the parent compound with various alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base such as potassium carbonate or triethylamine (B128534). Reductive amination, reacting the piperazinone with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, is another versatile method for introducing diverse alkyl groups.
N-Arylation: Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the synthesis of N-aryl derivatives. This allows for the introduction of a wide array of substituted and unsubstituted aryl and heteroaryl moieties.
N-Acylation: The N4-amine can also be acylated using acid chlorides or anhydrides to introduce amide functionalities.
Ring Modification: While less common than N-substitution, modification of the piperazin-2-one ring can provide valuable SAR data. Synthesis of analogues with substituents at the C5 or C6 positions often requires a de novo ring synthesis approach, starting from appropriately substituted amino acid or diamine precursors.
Exploration of Substitutions on the Chlorobenzyl Phenyl Ring
The 4-chlorobenzyl substituent plays a crucial role in the interaction of the molecule with its biological target. Exploring variations of this group is a key strategy in lead optimization.
Halogen Substitution: A common initial step is to replace the chlorine atom with other halogens to probe the effect of both size and electronegativity. The synthesis of these analogues typically starts from the corresponding substituted benzyl bromides or chlorides, which are then used to alkylate a suitable piperazin-2-one precursor.
Electronic and Steric Modifications: A broader range of substituents can be introduced to explore the electronic and steric landscape of the binding site. This includes:
Electron-donating groups: such as methoxy (B1213986) (-OCH3) or methyl (-CH3).
Electron-withdrawing groups: such as nitro (-NO2) or trifluoromethyl (-CF3).
Bulky groups: to probe for steric tolerance in the binding pocket.
The synthesis of these analogues generally follows established routes, utilizing commercially available or readily synthesized substituted benzyl halides.
Scaffold Hopping and Bioisosteric Replacement Strategies
To explore novel chemical space and potentially improve properties such as potency, selectivity, or metabolic stability, medicinal chemists often employ scaffold hopping and bioisosteric replacement strategies.
Scaffold Hopping: This involves replacing the core piperazin-2-one scaffold with a structurally different moiety that maintains a similar spatial arrangement of the key pharmacophoric elements. For the piperazin-2-one core, potential scaffold hops could include other heterocyclic systems like morpholinones or piperidines. The goal is to identify new core structures that may offer improved drug-like properties while retaining the desired biological activity.
Bioisosteric Replacement: This strategy focuses on replacing specific functional groups with others that have similar physical or chemical properties, leading to comparable biological activity. For the 4-chlorobenzyl group, a common bioisosteric replacement for the phenyl ring is a heteroaromatic ring such as pyridine (B92270) or thiophene. The chlorine atom itself can be replaced by other bioisosteres like a trifluoromethyl group. These replacements can influence factors like metabolic stability and target engagement.
Parallel Synthesis and Combinatorial Library Generation
To efficiently explore the vast chemical space around the this compound scaffold, parallel synthesis and the generation of combinatorial libraries are powerful approaches. These techniques allow for the rapid synthesis of a large number of related compounds, accelerating the SAR exploration process.
Parallel Synthesis: This involves the simultaneous synthesis of a series of compounds in separate reaction vessels. For example, an array of N-substituted analogues can be prepared by reacting the parent piperazin-2-one with a diverse set of alkylating or acylating agents in a multi-well plate format.
Combinatorial Chemistry: This approach allows for the creation of large libraries of compounds by systematically combining a set of building blocks. For the synthesis of piperazin-2-one derivatives, a combinatorial library could be generated by reacting a set of substituted benzyl halides with a variety of diamine precursors, followed by cyclization and subsequent N-functionalization. These libraries can then be screened for biological activity to identify promising new lead compounds.
Computational Chemistry and Advanced Spectroscopic Analysis of S 3 4 Chlorobenzyl Piperazin 2 One
Conformational Landscape Analysis via Molecular Mechanics and Dynamics
Molecular mechanics calculations, employing force fields such as MMFF94 or OPLS (Optimized Potentials for Liquid Simulations), can be used to perform systematic searches of the potential energy surface. njit.edu These searches identify low-energy conformers of the molecule. For piperazine (B1678402) and piperidine (B6355638) rings, the chair conformation is typically the most stable, but boat and twist-boat conformations are also possible and can be populated at room temperature. nih.govnih.gov The orientation of the 4-chlorobenzyl group, whether axial or equatorial, significantly influences the conformational energy. nih.gov In related 2-substituted piperazines, a preference for the axial conformation has been observed, which can be further stabilized by intramolecular interactions. nih.gov
Molecular dynamics simulations provide a dynamic view of the molecule's behavior over time in a simulated physiological environment, often including explicit solvent molecules like water. rsc.orgnih.govresearchgate.net An MD simulation, typically run for nanoseconds, allows for the observation of conformational transitions and the calculation of the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) to assess the stability of the molecule and the flexibility of its different regions. indexcopernicus.com Such simulations can reveal the most populated conformational states and the energy barriers between them.
Table 1: Illustrative Conformational Analysis Data for a Piperazin-2-one (B30754) Derivative
| Parameter | Description | Illustrative Value |
| Lowest Energy Conformation | The most stable 3D arrangement of the molecule. | Chair conformation with equatorial 4-chlorobenzyl group |
| Relative Energy of Axial Conformer | The energy difference between the axial and equatorial conformers. | 1.5 kcal/mol |
| Dihedral Angle (C2-C3-C7-C8) | Defines the orientation of the benzyl (B1604629) group relative to the piperazinone ring. | 175° |
| RMSD of Backbone Atoms | A measure of the stability of the piperazinone ring during an MD simulation. | 1.2 Å |
| RMSF of Benzyl Group Atoms | Indicates the flexibility of the substituent. | 2.5 Å |
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions (e.g., Density Functional Theory)
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules with high accuracy. researchgate.netresearchgate.net By solving the Kohn-Sham equations, DFT calculations can provide valuable information about the distribution of electrons within "(S)-3-(4-Chlorobenzyl)piperazin-2-one".
Calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-31G(d,p) or 6-311++G(d,p), to describe the atomic orbitals. researchgate.netresearchgate.net From these calculations, several key electronic properties can be derived:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. researchgate.net
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while positive potential regions (blue) are susceptible to nucleophilic attack. researchgate.net
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge delocalization and intramolecular interactions, such as hyperconjugation. researchgate.net
Table 2: Predicted Electronic Properties from DFT Calculations
| Property | Description | Predicted Value |
| HOMO Energy | Energy of the highest occupied molecular orbital. | -6.5 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | -0.8 eV |
| HOMO-LUMO Gap | An indicator of chemical reactivity and stability. | 5.7 eV |
| Dipole Moment | A measure of the overall polarity of the molecule. | 3.2 D |
| Mulliken Atomic Charges | Provides the partial charge on each atom. | N1: -0.45, O1: -0.55, Cl: -0.15 |
Theoretical Prediction of Spectroscopic Properties (e.g., Nuclear Magnetic Resonance, Circular Dichroism)
Computational methods can predict various spectroscopic properties, aiding in the structural elucidation and characterization of "this compound".
Nuclear Magnetic Resonance (NMR): DFT calculations can be used to predict ¹H and ¹³C NMR chemical shifts. medimops.de The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. medimops.de Theoretical predictions of chemical shifts can be compared with experimental data to confirm the molecular structure and assign specific resonances.
Circular Dichroism (CD): As "this compound" is a chiral molecule, it will exhibit a circular dichroism spectrum. Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to the CD spectrum. acs.org The predicted spectrum, with its characteristic positive and negative Cotton effects, can be used to determine the absolute configuration of the molecule by comparing it with the experimentally measured spectrum. acs.org
Table 3: Theoretically Predicted Spectroscopic Data
| Spectroscopy | Parameter | Predicted Value |
| ¹H NMR | Chemical Shift of C3-H | 4.2 ppm |
| ¹³C NMR | Chemical Shift of C=O | 172 ppm |
| Circular Dichroism | Wavelength of Major Cotton Effect | 220 nm |
| Circular Dichroism | Sign of Major Cotton Effect | Positive |
Chirality Assessment and Enantiomeric Excess Determination through Computational Methods
The chirality of "this compound" is a defining feature that can be investigated computationally. The stability of the chiral center at the C3 position can be assessed through calculations of the energy barrier for racemization.
While the direct computational determination of enantiomeric excess (ee) is not a standard procedure, computational methods play a crucial role in interpreting experimental data used for ee determination. mdpi.comresearchgate.net For instance, in chiral chromatography, understanding the interactions between the enantiomers and the chiral stationary phase can be modeled computationally to optimize separation methods. wikipedia.org Furthermore, the prediction of chiroptical properties like optical rotation and circular dichroism is fundamental. acs.orgwikipedia.org The magnitude of the predicted optical rotation for the pure enantiomer can be used in conjunction with the measured optical rotation of a sample to calculate its optical purity, which is often equivalent to the enantiomeric excess. wikipedia.org
Ligand-Target Docking and Molecular Interaction Modeling (In Silico)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. indexcopernicus.comnih.govnih.gov This method is widely used in drug discovery to understand the binding mode of a molecule and to predict its affinity for a particular biological target. ijper.orgnih.govhibiscuspublisher.com
For "this compound", docking studies could be performed against various potential protein targets, such as enzymes or receptors, where piperazine-containing compounds have shown activity. nih.govnih.govresearchgate.net The process involves:
Preparation of the Receptor and Ligand: Obtaining the 3D structure of the target protein (often from the Protein Data Bank) and preparing the 3D structure of the ligand, including assigning correct protonation states and charges. ijper.org
Docking Simulation: Using software like AutoDock or Glide, the ligand is placed in the binding site of the receptor, and various conformations and orientations are sampled. indexcopernicus.comijper.org
Scoring and Analysis: The resulting poses are scored based on a scoring function that estimates the binding affinity. The best-scoring poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein. researchgate.netbiointerfaceresearch.com
For instance, the 4-chlorobenzyl group could engage in hydrophobic and π-π stacking interactions within a hydrophobic pocket of a receptor, while the amide group and the second nitrogen of the piperazinone ring could act as hydrogen bond donors or acceptors. indexcopernicus.comresearchgate.net
Table 4: Illustrative Molecular Docking Results for a Piperazin-2-one Ligand
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |
| Hypothetical Kinase A | -8.5 | Tyr123, Leu45, Asp98 | π-π stacking, Hydrophobic, Hydrogen bond |
| Hypothetical GPCR B | -7.2 | Phe210, Val150, Ser88 | Hydrophobic, Hydrogen bond |
Preclinical Biological Activity and Molecular Target Identification of S 3 4 Chlorobenzyl Piperazin 2 One in Vitro Studies
In Vitro Screening Methodologies for Biological Activity Profiling
No information is available on the specific in vitro screening methodologies that have been used to profile the biological activity of (S)-3-(4-Chlorobenzyl)piperazin-2-one. General approaches for similar compound classes often involve initial high-throughput screening against a panel of cancer cell lines or specific molecular targets to identify potential areas of biological activity. nih.gov
Enzyme Inhibition and Activation Assays (Cell-Free and Cell-Based In Vitro)
There are no published studies detailing the effects of this compound in enzyme inhibition or activation assays. While other piperazine (B1678402) derivatives have been investigated as inhibitors of various enzymes, such as tyrosinase and monoamine oxidase, no such data exists for this specific compound. researchgate.netmdpi.com
Receptor Binding Affinity and Selectivity Studies in Recombinant Systems
No data from receptor binding affinity and selectivity studies for this compound are available. Research on other piperazine-containing molecules has shown affinity for a range of receptors, including dopamine (B1211576) and sigma receptors, but these findings cannot be extrapolated to the specific compound without direct experimental evidence. nih.govnih.govnih.gov
Cellular Assay Systems for Pathway Modulation (e.g., Reporter Gene Assays, Cell Proliferation Assays)
The effects of this compound in cellular assay systems to determine its influence on specific signaling pathways have not been reported. Studies on different piperazine derivatives have utilized cell proliferation assays (e.g., MTT or SRB assays) to assess cytotoxic or anti-proliferative effects against various cancer cell lines, but no such results are available for this compound. mdpi.comnih.gov
Mechanistic Studies of Molecular Action in Cell Culture Models
In the absence of primary biological activity data, no mechanistic studies have been conducted to elucidate the molecular action of this compound in cell culture models.
Structure Activity Relationship Sar and Pharmacophore Elucidation of S 3 4 Chlorobenzyl Piperazin 2 One Derivatives Preclinical
Correlation of Structural Modifications with In Vitro Biological Potency
The piperazin-2-one (B30754) core is a versatile scaffold found in numerous biologically active compounds. Structure-activity relationship (SAR) studies on derivatives of this scaffold reveal that modifications at various positions significantly influence their in vitro biological potency. For derivatives of 3-substituted piperazin-2-ones, the nature of the substituent at the 3-position, the substitutions on the piperazine (B1678402) ring nitrogens (N1 and N4), and the aromatic moiety of the benzyl (B1604629) group are key determinants of activity.
Modifications often focus on the N1 and N4 positions of the piperazine ring and the aromatic ring of the benzyl group. For instance, in a series of piperazine derivatives, the introduction of different substituents on the phenyl ring attached to the piperazine core led to varying biological activities. While specific SAR data for (S)-3-(4-chlorobenzyl)piperazin-2-one is not extensively published in isolation, general principles from related piperazine-containing compounds can be extrapolated. For example, in studies on various piperazine derivatives, the presence of a halogen, such as chlorine on the benzyl ring, is often explored to enhance potency, potentially through favorable hydrophobic or halogen-bonding interactions within the target's binding site.
The potency of piperazine derivatives can be significantly altered by the nature of the substituent at the N1 position. Small alkyl groups, aryl groups, or more complex heterocyclic moieties can be introduced. The choice of substituent can affect the compound's affinity for its target, as well as its pharmacokinetic properties. For example, in a series of N-substituted piperazine derivatives, the introduction of a benzothiazole (B30560) moiety was found to confer moderate to good bioefficacies. researchgate.net
The following table illustrates hypothetical SAR data for a series of 3-(4-chlorobenzyl)piperazin-2-one derivatives, demonstrating how modifications could influence in vitro potency against a generic kinase target.
Table 1: Illustrative SAR of this compound Derivatives
| Compound | R1 (N1-substituent) | R2 (N4-substituent) | IC50 (nM) |
|---|---|---|---|
| 1 | H | H | 580 |
| 2 | CH₃ | H | 250 |
| 3 | H | CH₃ | 450 |
| 4 | CH₃ | CH₃ | 150 |
| 5 | H | Benzyl | 320 |
Impact of Stereochemistry on Biological Activity and Selectivity
Stereochemistry plays a pivotal role in the biological activity of chiral drugs, as biological systems like receptors and enzymes are themselves chiral. nih.gov For molecules with a single chiral center, such as this compound, the two enantiomers ((R) and (S)) can exhibit significantly different pharmacological and pharmacokinetic profiles. researchgate.net The spatial arrangement of the 4-chlorobenzyl group at the C3 position of the piperazin-2-one ring is critical for its interaction with the target binding site.
Generally, one enantiomer (the eutomer) fits more precisely into the binding pocket of the target protein, leading to a more stable ligand-receptor complex and higher potency. The other enantiomer (the distomer) may have lower affinity or may even interact with different targets, potentially leading to off-target effects. nih.gov For many classes of compounds, stereochemistry is a key driver of potency and pharmacokinetic properties. nih.gov
In the context of piperazin-2-one derivatives, the stereochemistry at C3 would dictate the orientation of the benzyl substituent. This orientation is crucial for establishing key binding interactions, such as hydrophobic interactions with nonpolar residues or pi-stacking with aromatic residues in the target protein. For instance, in a study of chiral CCR2 antagonists, the use of chirality descriptors was essential in QSAR modeling to account for the differential activities of stereoisomers. mdpi.com The (S)-configuration of 3-(4-chlorobenzyl)piperazin-2-one suggests a specific three-dimensional arrangement that is likely preferred for binding to its biological target. The development of stereoselective syntheses is therefore crucial for producing the more active enantiomer and avoiding potential complications from the less active or inactive enantiomer. mdpi.com
Development of Pharmacophore Models from Experimental Data
A pharmacophore model is an abstract representation of the key molecular features necessary for a ligand to be recognized by a biological target and to elicit a specific biological response. These models are developed based on the structures of a set of active compounds. For piperazine-based compounds, pharmacophore models often include features such as hydrogen bond donors and acceptors, hydrophobic regions, and positively ionizable centers. nih.gov
Based on the structure of this compound and its analogs, a hypothetical pharmacophore model could be proposed. Key features would likely include:
A hydrophobic/aromatic feature corresponding to the 4-chlorophenyl ring.
A hydrogen bond acceptor from the carbonyl oxygen of the piperazin-2-one ring.
A hydrogen bond donor from the NH group at the N1 or N4 position (if unsubstituted).
A potential positive ionizable feature associated with the second nitrogen of the piperazine ring, which can be protonated at physiological pH.
The development of such models for piperazine derivatives has been reported in the literature for various targets. nih.govresearchgate.net For instance, a pharmacophore model for serotonin (B10506) transporter ligands based on piperazine derivatives was proposed, highlighting the importance of specific structural elements for binding. researchgate.net These models are valuable tools for virtual screening to identify new potential ligands from large chemical databases and for guiding the design of new derivatives with improved activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling and Validation
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For piperazine derivatives, 2D and 3D-QSAR models have been developed to predict their biological activities, such as antidepressant or antihistamine effects. nih.govnih.gov
In a typical QSAR study for this compound derivatives, a set of analogs with known in vitro potencies would be used as the training set. Various molecular descriptors would be calculated for each compound, including:
Electronic descriptors: (e.g., partial charges, dipole moment) which describe the electronic properties of the molecule.
Steric descriptors: (e.g., molecular volume, surface area) which relate to the size and shape of the molecule.
Hydrophobic descriptors: (e.g., logP) which quantify the lipophilicity of the compound.
Topological descriptors: which describe the connectivity of atoms in the molecule.
A statistically significant equation is then derived to correlate these descriptors with the observed biological activity. For example, a 2D-QSAR study on aryl alkanol piperazine derivatives with antidepressant activities identified descriptors such as the dipole moment and specific atom-type counts as being influential for activity. nih.gov
The predictive power of a QSAR model is assessed through internal and external validation techniques. A validated QSAR model can be a powerful tool for predicting the activity of newly designed compounds prior to their synthesis, thereby saving time and resources in the drug discovery process. nih.gov
Analysis of Ligand-Target Interactions from SAR Data (In Silico and In Vitro)
The analysis of ligand-target interactions provides a molecular-level understanding of the SAR data. This can be achieved through a combination of in silico methods, such as molecular docking, and in vitro experimental techniques.
In Silico Analysis: Molecular docking simulations can be used to predict the binding mode of this compound and its derivatives within the active site of a target protein. These simulations can reveal key interactions, such as:
Hydrogen bonds: between the piperazinone NH or carbonyl group and polar residues in the binding site.
Hydrophobic interactions: involving the 4-chlorobenzyl group and nonpolar pockets of the target.
Pi-cation or pi-pi stacking interactions: between the aromatic ring and relevant residues like phenylalanine, tyrosine, or tryptophan.
Halogen bonds: The chlorine atom on the benzyl ring could potentially form a halogen bond with an electron-rich atom in the binding site.
Docking studies on similar piperazine-containing ligands have shown that the piperazine nitrogen can form crucial salt bridge interactions with acidic residues like glutamate (B1630785) or aspartate in the target's active site. nih.gov
By integrating SAR data with computational and experimental interaction analyses, a comprehensive understanding of the structural basis for the biological activity of this compound derivatives can be achieved, facilitating the rational design of more effective molecules.
Based on a thorough review of the available scientific literature, detailed information specifically concerning the applications of This compound as a chiral building block in the precise contexts outlined in your request is not sufficiently available to construct a comprehensive and scientifically accurate article.
The piperazin-2-one motif is widely recognized as a "privileged scaffold" in medicinal chemistry and a valuable component in asymmetric synthesis. Research extensively covers the synthesis and application of various chiral piperazine and piperazin-2-one derivatives. Methodologies for creating these chiral structures include asymmetric hydrogenation, catalytic allylic alkylation, and the use of chiral pool starting materials like amino acids. These compounds serve as crucial intermediates in the synthesis of bioactive molecules and pharmaceuticals, such as the antiemetic drug Aprepitant.
However, specific research findings, data tables, and detailed discussions pertaining solely to This compound in the following areas could not be located:
Applications of S 3 4 Chlorobenzyl Piperazin 2 One As a Chiral Building Block in Advanced Organic Synthesis
Methodological Innovations in Asymmetric Synthesis Utilizing the Compound:No novel synthetic methodologies that uniquely leverage (S)-3-(4-Chlorobenzyl)piperazin-2-one were identified.
Due to the absence of specific data and research findings for "this compound," generating an article that is thorough, informative, and scientifically accurate according to the strict constraints of the provided outline is not possible at this time. To do so would require extrapolating from the broader class of piperazin-2-ones, which would violate the explicit instructions to focus solely on the specified compound.
Future Perspectives and Emerging Research Trajectories for S 3 4 Chlorobenzyl Piperazin 2 One
Integration with Artificial Intelligence and Machine Learning in Chemical Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel chemical entities based on the (S)-3-(4-Chlorobenzyl)piperazin-2-one scaffold. These computational techniques can rapidly explore vast chemical spaces, predict molecular properties, and generate new structures with optimized characteristics, significantly accelerating the drug discovery process. uic.educadence.com
Future research will likely employ generative AI models to design virtual libraries of analogs. By using the this compound core as a seed structure, these models can propose modifications to the 4-chlorobenzyl moiety, the piperazinone ring, and its nitrogen substituents. The goal is to create novel compounds with enhanced target affinity, improved selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.
Furthermore, predictive ML models can be trained on existing data from related piperazine-containing compounds to establish robust Quantitative Structure-Activity Relationships (QSAR). These models can forecast the biological activity and physicochemical properties of newly designed virtual compounds, allowing researchers to prioritize the synthesis of only the most promising candidates. This data-driven approach minimizes resource-intensive and time-consuming experimental work. cadence.comwustl.edu
Table 1: Hypothetical AI-Driven Design and Property Prediction for Analogs
| Compound ID | Modification | Predicted Target Affinity (Ki, nM) | Predicted Aqueous Solubility (logS) | Predicted hERG Inhibition (pIC50) |
|---|---|---|---|---|
| Parent | This compound | 50 | -3.5 | 4.8 |
| Analog-01 | 4-Fluorobenzyl at C3 | 45 | -3.3 | 4.5 |
| Analog-02 | 4-Trifluoromethylbenzyl at C3 | 25 | -4.1 | 5.2 |
| Analog-03 | N1-Methylation | 60 | -3.4 | 4.7 |
| Analog-04 | N4-Acetylation | 120 | -3.8 | 4.2 |
This table is illustrative and contains hypothetical data to demonstrate the potential application of AI in predicting the properties of novel analogs.
Development of Novel High-Throughput Synthesis and Screening Platforms
Recent advances in asymmetric catalysis offer powerful tools for the efficient and stereocontrolled synthesis of chiral piperazin-2-ones. dicp.ac.cnrsc.org Methodologies such as palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols or one-pot organocatalytic approaches could be adapted for automated platforms. dicp.ac.cnacs.org These methods would enable the creation of diverse libraries with variations at multiple positions on the scaffold. Isocyanide-based multicomponent reactions (IMCRs) also present a highly efficient strategy for accessing diverse piperazine-derived scaffolds. rug.nl
Once synthesized, these compound libraries would be subjected to high-throughput screening against various biological targets. Modern screening facilities utilize a range of biochemical and cell-based assays in formats suitable for automation, allowing for the rapid identification of active compounds.
Table 2: Conceptual High-Throughput Synthesis and Screening Workflow
| Stage | Description | Key Technologies | Throughput |
|---|---|---|---|
| 1. Library Design | In silico generation of a virtual library of analogs using AI/ML algorithms. | Generative Models, Predictive QSAR | >10,000 compounds |
| 2. Automated Synthesis | Parallel synthesis of the designed library in microtiter plates. | Robotic Liquid Handlers, Flow Chemistry, Catalysis | 100-1,000 compounds/day |
| 3. Primary Screening | Initial screen for biological activity against a specific target (e.g., enzyme, receptor). | Fluorescence, Luminescence, AlphaScreen Assays | >10,000 wells/day |
| 4. Hit Confirmation | Re-testing of initial hits to confirm activity and rule out false positives. | Orthogonal Assays | 100-500 compounds |
| 5. Dose-Response | Determination of potency (e.g., IC50, EC50) for confirmed hits. | Serial Dilution, Curve-Fitting Software | 50-100 compounds |
Exploration of Unconventional Chemical Reactivity and Catalytic Roles
Beyond its role as a pharmacophore, the this compound scaffold possesses structural features that suggest potential for unconventional chemical reactivity and catalytic applications. The piperazin-2-one (B30754) core is a chiral lactam, a functional group with diverse reactivity.
Future research could explore the use of this scaffold as a chiral auxiliary or an organocatalyst in asymmetric synthesis. The stereocenter at the C3 position could induce stereoselectivity in reactions at a substrate coordinated to one of the nitrogen atoms or the carbonyl group. Additionally, the piperazine (B1678402) nitrogens themselves could play a direct role in catalysis. For instance, the favorable interaction of a piperazine nitrogen with catalytic zinc has been shown to enhance the activity of farnesyltransferase (FTase) inhibitors. nih.gov This suggests that the scaffold could be used to design novel enzyme inhibitors or catalysts that leverage metal coordination.
The C-H bonds on the piperazinone ring, which are often considered inert, represent another frontier. Recent advances in photoredox catalysis have enabled the direct C-H functionalization of piperazine rings, allowing for the introduction of new substituents on the carbon skeleton. mdpi.com Applying these methods to this compound could generate novel analogs that are inaccessible through traditional synthetic routes.
Table 3: Potential Unconventional Applications of the Scaffold
| Potential Role | Description | Relevant Structural Features |
|---|---|---|
| Organocatalyst | Catalyzing asymmetric reactions (e.g., aldol, Michael additions). | Chiral center at C3, basic nitrogen atoms. |
| Chiral Auxiliary | Directing the stereochemical outcome of a reaction, followed by removal. | Stereochemically defined C3 position. |
| Metal-Binding Ligand | Coordinating with a metal center for catalysis or biological activity. | Two nitrogen atoms in a 1,4-relationship. |
| Platform for C-H Functionalization | Undergoing direct modification at C-H bonds to create novel analogs. | α-amino C-H bonds. |
Application in Fragment-Based Drug Discovery (Preclinical, In Vitro)
Fragment-based drug discovery (FBDD) is a powerful strategy for identifying novel starting points for drug development. mdpi.com It involves screening small, low-complexity molecules ("fragments") for weak but efficient binding to a biological target. mdpi.comastx.com The structure of this compound is well-suited for analysis and application within an FBDD context.
The molecule can be deconstructed into two primary fragments: the chiral piperazin-2-one core and the 4-chlorobenzyl group. In a prospective FBDD campaign, a smaller fragment like (S)-3-methylpiperazin-2-one could be identified as an initial hit. Through structure-guided methods like X-ray crystallography, medicinal chemists could then identify a "growth vector" and elaborate the fragment by adding the 4-chlorobenzyl group to occupy an adjacent pocket on the target protein, thereby increasing affinity and potency. This "fragment growing" approach is a cornerstone of FBDD. mdpi.com
Alternatively, the piperazin-2-one core and a separate 4-chlorobenzyl-containing fragment could be identified as binding to adjacent sites on a target. A "fragment linking" strategy could then be employed to connect them, yielding a molecule like this compound.
Table 4: Hypothetical FBDD Analysis
| Fragment | Molecular Weight (Da) | Heavy Atom Count | cLogP | Ligand Efficiency (LE) | FBDD Strategy |
|---|---|---|---|---|---|
| (S)-Piperazin-2-one | 100.12 | 7 | -1.5 | 0.35 | Core fragment for growing/linking |
| 4-Chlorotoluene | 126.58 | 8 | 2.6 | 0.32 | Second fragment for linking |
| This compound | 224.69 | 15 | 1.8 | 0.40 | Result of fragment growing/linking |
Ligand Efficiency (LE) is a measure of binding energy per heavy atom; values are hypothetical for illustrative purposes.
Translational Potential in Preclinical Lead Optimization
As a hypothetical lead compound, this compound holds significant translational potential for preclinical lead optimization. This iterative process aims to refine a lead compound's structure to enhance its drug-like properties, including potency, selectivity, pharmacokinetics (PK), and safety, ultimately producing a candidate for clinical trials. creative-biostructure.comyoutube.com
A lead optimization campaign would involve the systematic synthesis and testing of analogs to build a robust structure-activity relationship (SAR). nih.gov Key modifications could include:
Aryl Ring Substitution: Replacing the chlorine atom on the benzyl (B1604629) ring with other groups (e.g., fluorine, trifluoromethyl, methoxy) to probe electronic and steric effects on target binding and metabolic stability.
Piperazinone Core Modification: Introducing substituents at the N1 or N4 positions to modulate properties like solubility, cell permeability, and plasma protein binding. For example, N-alkylation can be achieved through methods like reductive amination. mdpi.com
Scaffold Hopping: Replacing the piperazin-2-one core with other heterocyclic systems to discover novel chemotypes with improved properties while maintaining the key binding interactions of the 4-chlorobenzyl group.
This process relies on a continuous feedback loop between chemical synthesis, in vitro biological assays, and in vivo pharmacokinetic and efficacy studies in animal models. youtube.comnuvisan.com The ultimate goal is to identify a single development candidate with a balanced profile of efficacy and safety suitable for advancing into formal preclinical development.
Table 5: Illustrative Structure-Activity Relationship (SAR) for Lead Optimization
| Analog | R1 (Aryl Group) | R2 (at N1) | R3 (at N4) | Target IC50 (nM) | In Vitro Metabolic Stability (% remaining) |
|---|---|---|---|---|---|
| Lead Compound | 4-Cl-Phenyl | H | H | 50 | 45% |
| LO-1 | 4-F-Phenyl | H | H | 65 | 60% |
| LO-2 | 4-CF3-Phenyl | H | H | 20 | 30% |
| LO-3 | 4-Cl-Phenyl | H | CH3 | 40 | 75% |
| LO-4 | 4-Cl-Phenyl | CH3 | H | 90 | 55% |
This table contains hypothetical data to illustrate the iterative process of modifying a lead compound to improve its properties.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing (S)-3-(4-Chlorobenzyl)piperazin-2-one with high enantiomeric purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For enantiomeric control, asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) is critical. For example, demonstrates a 67% yield for a structurally similar piperazin-2-one derivative using N-benzylethylenediamine and acid catalysis, with characterization via NMR and IR . To ensure enantiopurity, chiral HPLC or enzymatic resolution (e.g., lipase-mediated kinetic resolution) can be employed post-synthesis.
Q. Which spectroscopic techniques are essential for characterizing this compound and its intermediates?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : To confirm regiochemistry and substituent placement (e.g., distinguishing benzyl vs. aryl protons).
- IR Spectroscopy : To identify carbonyl (C=O) and amine (N-H) functional groups (e.g., reports IR peaks at 1680 cm⁻¹ for carbonyl groups) .
- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.
- X-ray Crystallography : For absolute stereochemical confirmation, as demonstrated in for a triazole-piperazine analog .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
- Methodological Answer : Antimicrobial activity can be tested using minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. highlights similar piperazine derivatives with antibacterial applications, suggesting standard protocols like broth microdilution . For neurological targets (e.g., serotonin receptors), radioligand binding assays are recommended.
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility and stability data for this compound under physiological conditions?
- Methodological Answer : Discrepancies may arise from polymorphic forms or pH-dependent degradation. Conduct:
- HPLC-PDA Analysis : To detect degradation products (e.g., identifies impurities in triazolopiperazine derivatives) .
- Dynamic Light Scattering (DLS) : To assess aggregation in aqueous buffers.
- Accelerated Stability Studies : Under varying pH (2–9) and temperature (25–40°C) conditions, as outlined in for related compounds .
Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability, as seen in for a piperazin-2-one tartrate salt .
- Lipophilicity Adjustment : Modify the chlorobenzyl group to balance blood-brain barrier penetration (logP optimization via ClogP calculations).
- Metabolic Stability Assays : Use liver microsomes to identify vulnerable sites for CYP450-mediated oxidation.
Q. How can structure-activity relationship (SAR) studies identify critical functional groups for target binding?
- Methodological Answer :
- Analog Synthesis : Replace the 4-chlorobenzyl group with bioisosteres (e.g., 4-fluorobenzyl or heteroaryl groups) and test activity ( explores chlorobenzyl-piperazine analogs) .
- Computational Docking : Map interactions with target proteins (e.g., serotonin receptors) using software like AutoDock Vina.
- Free-Wilson Analysis : Quantify contributions of substituents to activity, as applied in for piperazine-amine derivatives .
Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., plasma)?
- Methodological Answer :
- LC-MS/MS : Use multiple reaction monitoring (MRM) for sensitivity and specificity.
- Matrix Effect Mitigation : Apply protein precipitation with acetonitrile or solid-phase extraction (SPE), validated per FDA guidelines.
- Internal Standards : Deuterated analogs (e.g., d₄-chlorobenzyl) improve accuracy, as shown in for benzodioxinyl-piperazines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
